1-Benzyl-3-(3-bromopropyl)azetidin-2-one
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Overview
Description
1-Benzyl-3-(3-bromopropyl)azetidin-2-one is a chemical compound belonging to the azetidinone familyThis compound is characterized by the presence of a benzyl group and a bromopropyl group attached to the azetidinone ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(3-bromopropyl)azetidin-2-one typically involves the reaction of benzylamine with 3-bromopropionyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the azetidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(3-bromopropyl)azetidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or reduced to form amines.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of azetidinone derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-Benzyl-3-(3-bromopropyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs, particularly β-lactam antibiotics.
Industry: Utilized in the production of fine chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-bromopropyl)azetidin-2-one is primarily based on its ability to interact with biological targets through its reactive bromopropyl group. This group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The azetidinone ring can also mimic the structure of natural substrates, allowing it to interfere with biological pathways .
Comparison with Similar Compounds
- 1-Benzyl-3-chloroazetidin-2-one
- 1-Benzyl-3-(trifluoromethyl)azetidin-2-one
- 1-Benzyl-3-(3,4,5-trimethoxyphenyl)azetidin-2-one
Comparison: 1-Benzyl-3-(3-bromopropyl)azetidin-2-one is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom makes it a versatile intermediate for further functionalization, whereas other substituents like chlorine or trifluoromethyl groups may offer different reactivity profiles and biological properties .
Properties
CAS No. |
144369-85-7 |
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Molecular Formula |
C13H16BrNO |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-benzyl-3-(3-bromopropyl)azetidin-2-one |
InChI |
InChI=1S/C13H16BrNO/c14-8-4-7-12-10-15(13(12)16)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
HPJKXLCAGFBEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)CCCBr |
Origin of Product |
United States |
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